molecular formula C5H5ClN2O B1522172 2-Amino-5-chloropyridin-4-OL CAS No. 1121585-12-3

2-Amino-5-chloropyridin-4-OL

Cat. No.: B1522172
CAS No.: 1121585-12-3
M. Wt: 144.56 g/mol
InChI Key: FFQWATRBGHOQBG-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridin-4-OL is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a beige to beige-brown crystalline powder .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 2-Chloropyridine in an acetic acid medium, heated to about 50 degrees Celsius, with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide . Another method involves the use of halogenated amino pyridines .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyridine ring with a chlorine atom at the 5th position, an amino group at the 2nd position, and a hydroxyl group at the 4th position .


Chemical Reactions Analysis

This compound can be used as a synthetic intermediate in various chemical reactions. For example, it can be used to synthesize zopiclone, a cyclopyrrolone member of a family of non-benzodiazepine GABAA receptor agonists .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.516±0.06 g/cm3 and a predicted boiling point of 442.7±40.0 °C . The compound is a solid at room temperature .

Scientific Research Applications

Chemistry and Material Science Applications

  • Formation of Oligomers and Helical Structures : Oligoureas with proteinogenic side chains, mimicking the peptide backbone, show helical structure formation in protic solvents. This property is essential for designing bioactive oligoureas with potential applications in developing new materials and biomolecules (Violette et al., 2005).
  • Photochemical Dimerization : 2-Amino-5-chloropyridine undergoes photochemical dimerization, revealing potential for creating complex organic compounds with unique chemical and physical properties. This process can be utilized in synthetic chemistry for novel compound synthesis (Taylor & Kan, 1963).
  • Electrical and Structural Properties : Studies on ionic salts like bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate demonstrate the thermal, structural, and electrical properties of such compounds, indicating their potential in electronic and optical device applications (Karâa et al., 2013).

Biochemical and Molecular Applications

  • Complexation with Nucleotide Bases : Molecular tweezers featuring carboxylic acids demonstrate unique complexation behaviors with nucleotide bases, suggesting applications in biochemical studies and molecular recognition processes (Zimmerman et al., 1991).
  • Antibacterial Activity : Schiff bases derived from 2-Amino-5-chloropyridin-4-ol exhibit antibacterial activity, highlighting their potential in developing new antimicrobial agents and studying the interaction between such compounds and bacterial cells (Khan et al., 2014).

Safety and Hazards

2-Amino-5-chloropyridin-4-OL is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Mechanism of Action

Pharmacokinetics:

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence its behavior. For instance, degradation under specific conditions may affect its therapeutic effectiveness.

Biochemical Analysis

Biochemical Properties

2-Amino-5-chloropyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with GABAA receptor agonists, which are crucial in the modulation of neurotransmission . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and reducing inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are crucial for determining the therapeutic window of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific amino acid transporters and subsequently distributed to various organelles . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . This subcellular targeting is essential for its role in cellular metabolism and signaling.

Properties

IUPAC Name

2-amino-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWATRBGHOQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121585-12-3
Record name 2-amino-5-chloropyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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